

The Synthetic Keystone: Unlocking Potential Biological Activities Through S-tert-Leucine N-methylamide

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Compound of Interest

Compound Name: *S-tert-Leucine N-methylamide*

Cat. No.: *B1584154*

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Shanghai, China – December 15, 2025 – **S-tert-Leucine N-methylamide**, a chiral derivative of the non-proteinogenic amino acid tert-leucine, is emerging as a critical building block in medicinal chemistry. While exhibiting no significant intrinsic biological activity itself, this compound serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth analysis of the role of **S-tert-Leucine N-methylamide** in the development of biologically active compounds, with a focus on antiviral and cytotoxic agents.

Core Application: A Scaffold for Bioactive Molecules

The primary utility of **S-tert-Leucine N-methylamide** lies in its function as a chiral intermediate. Its bulky tert-butyl group can confer unique conformational constraints on peptide and small molecule structures, potentially enhancing their binding affinity and metabolic stability. Researchers have leveraged this property in the design of inhibitors for various biological targets.

Synthesis of a Key Dipeptide Intermediate

A significant application of **S-tert-Leucine N-methylamide** is in the synthesis of N-formyl-L-leucyl-L-tert-leucine-N-methylamide, a dipeptide with potential pharmaceutical applications. A

patented process outlines the coupling of N-formyl-L-leucine with **S-tert-Leucine N-methylamide** to yield this dipeptide.

Experimental Protocol: Synthesis of N-formyl-L-leucyl-L-tert.-leucine-N-methylamide[1]

This protocol describes the coupling of N-formyl-L-leucine and L-tert.-leucine-N-methylamide.

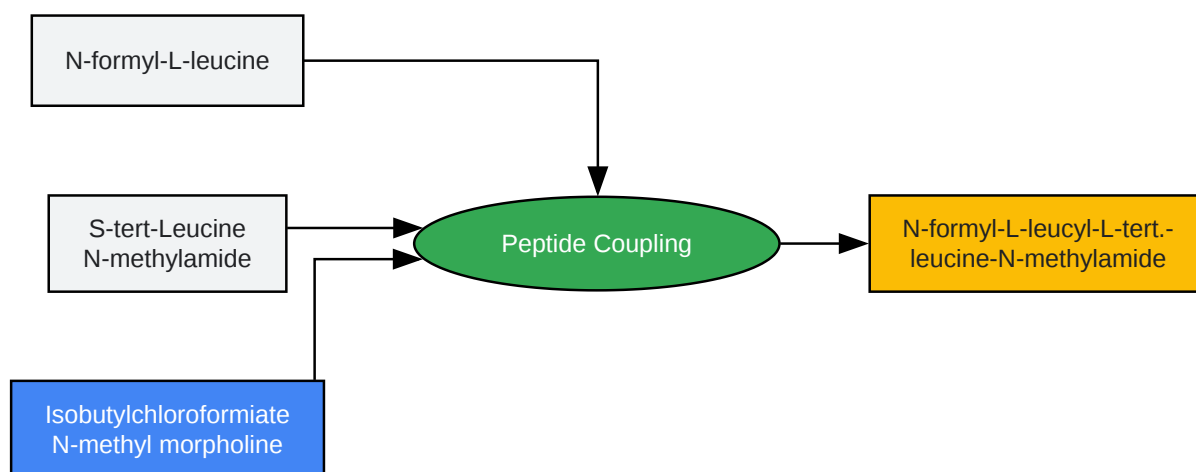
Materials:

- N-formyl-L-leucine
- L-tert.-leucine-N-methylamide
- Isobutylchloroformiate
- N-methyl morpholine
- Tetrahydrofuran (THF)

Procedure:

- Under a nitrogen atmosphere at -18°C, isobutylchloroformiate (48 mmol) is added to a solution of N-formyl-L-leucine (50 mmol) in 125 ml of tetrahydrofuran.
- N-methyl morpholine (48 mmol) is then added dropwise, ensuring the temperature remains below -15°C, which results in the formation of a precipitate.
- After stirring for 15 minutes, a solution of L-tert.-leucine-N-methylamide (45 mmol) in 50 ml of tetrahydrofuran is added, maintaining a temperature below -15°C.
- The reaction mixture is stirred for an additional hour at -18°C.
- The resulting N-formyl-L-leucyl-L-tert.-leucine-N-methylamide can be isolated following workup.[1]

This dipeptide can be further processed, for instance, through deformylation, to generate L-leucyl-L-tert.-leucine-N-methylamide for subsequent coupling with other molecules.[1]



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Fig. 1: Synthetic pathway for the dipeptide intermediate.

Antiviral Research: Targeting SARS-CoV-2

While direct synthesis from **S-tert-Leucine N-methylamide** is not explicitly detailed in all cases, the closely related L-tert-leucine is a key component in the development of inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. The structural motif provided by the tert-leucine scaffold is crucial for fitting into the S2 pocket of the protease.

Although specific IC50 values for compounds directly synthesized from the N-methylamide are not readily available in the public domain, the broader class of tert-leucine-containing peptidomimetic inhibitors has demonstrated significant potency.

Cytotoxic Potential of L-tert-Leucine Derivatives

Derivatives of L-tert-leucine have been investigated for their cytotoxic effects against various cancer cell lines. While these studies do not explicitly start from **S-tert-Leucine N-methylamide**, they highlight the potential of the tert-leucine scaffold in designing molecules with anti-cancer properties.

Table 1: Cytotoxic Activity of L-tert-Leucine Derivatives

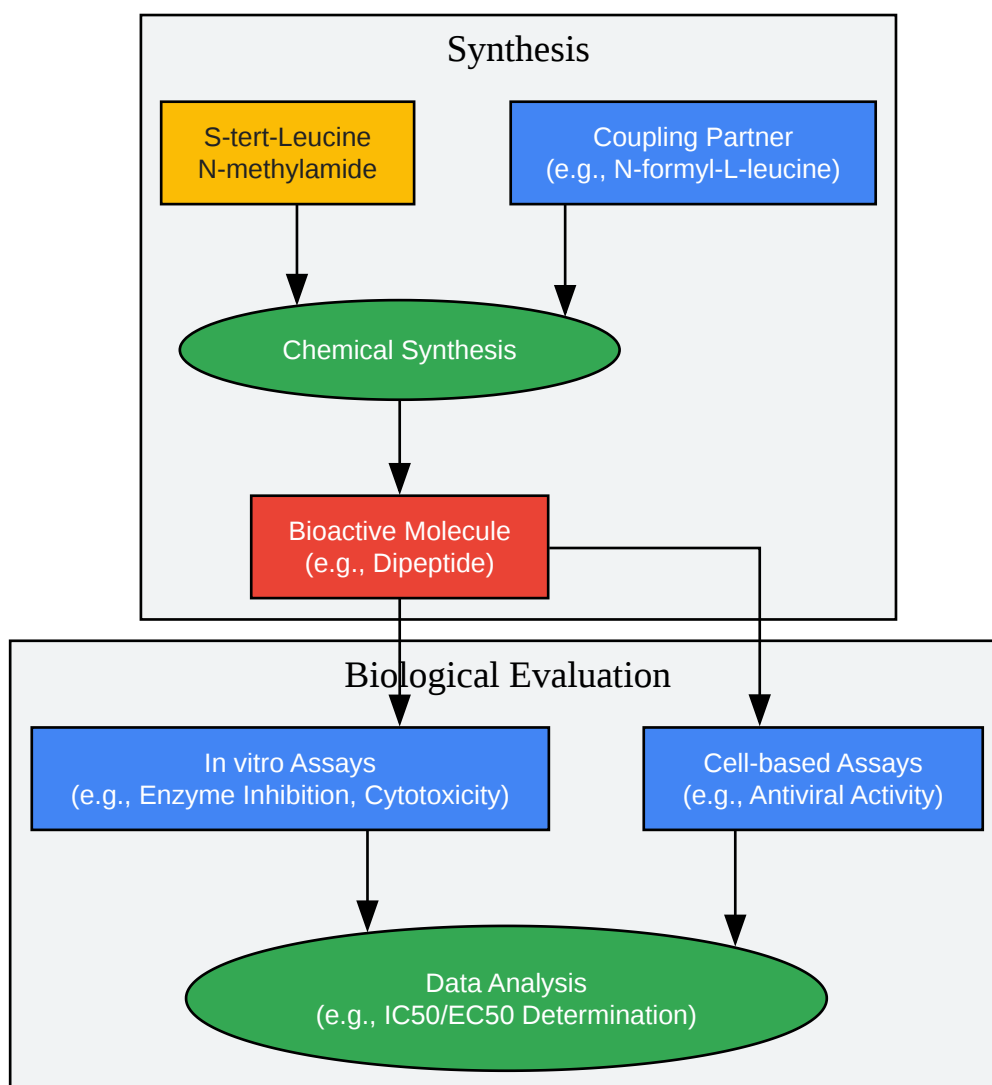
Compound	Cell Line	IC50 (µM)
3d	DU145 (Prostate Cancer)	8.69
3d	SKOV3 (Ovarian Cancer)	10.54
Doxorubicin (Control)	DU145 (Prostate Cancer)	Not specified

| Doxorubicin (Control) | SKOV3 (Ovarian Cancer) | Not specified |

Data from a study on L-tert-leucine derivatives, not directly synthesized from **S-tert-Leucine N-methylamide**.

Future Directions

The utility of **S-tert-Leucine N-methylamide** as a chiral building block is well-established, particularly for introducing the sterically demanding tert-leucine residue in a controlled manner. Future research should focus on exploring the biological activities of a wider range of molecules synthesized directly from this versatile intermediate. The development of detailed structure-activity relationships for these compounds will be crucial for optimizing their therapeutic potential.



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Fig. 2: General workflow for developing bioactive molecules.

In conclusion, **S-tert-Leucine N-methylamide** represents a key synthetic tool for drug discovery and development. Its application in constructing sterically constrained and conformationally defined molecules holds significant promise for the generation of novel therapeutics. Further exploration of its synthetic utility and the biological profiling of the resulting compounds are warranted.

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References

- 1. CA2389024A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
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